

Application Notes and Protocols for High-Purity Celastrol (Celaphanol A) in Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance for the procurement and utilization of high-purity Celastrol (**Celaphanol A**) in a research setting. This document includes information on suppliers, technical specifications, and detailed protocols for key in vitro and in vivo experiments.

Purchasing High-Purity Celastrol

When purchasing Celastrol for research, it is critical to ensure high purity to obtain reliable and reproducible results. Several reputable suppliers offer research-grade Celastrol, typically with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: High-Purity Celastrol Supplier Information



Supplier	Purity	Key Features	Storage	Solubility
BIORLAB	≥98% (HPLC)[1]	Pharmaceutical-grade, batch-to-batch consistency, comprehensive documentation. [1]	-20°C[1]	DMSO, Ethanol[1]
AdooQ Bioscience	>99% (HPLC)[2]	Ideal for cancer research and epigenetic studies.[2]	-20°C	DMSO, Ethanol
Tocris Bioscience	≥98% (HPLC)[3]	Cited in publications, detailed solubility data provided.[3]	-20°C[3]	DMSO (up to 100 mM), Ethanol (up to 75 mM)[3]
MedChemExpres s	99.64%	Proteasome inhibitor, antibiotic properties.	-20°C	DMSO (≥22.55 mg/mL)[4]
Biosynth	Not specified	Reference standard for pharmaceutical testing.	<-15°C[5]	Not specified
RayBiotech	98.67%[4]	Sold in various quantities including predissolved in DMSO.[4]	-20°C[4]	DMSO (≥22.55mg/mL) [4]

Note: Always request a Certificate of Analysis (CoA) for each batch to confirm purity and other quality control parameters. Celastrol is a red crystalline powder.[1] For research use only. Not for human consumption.[1][4][5]



Experimental Data and Dosages

The following tables summarize key quantitative data for Celastrol from various preclinical studies. These values can serve as a starting point for experimental design.

Table 2: In Vitro Efficacy of Celastrol

Cell Line	Assay Type	IC50 Value	Research Area
Rat Liver Mitochondria	Lipid Peroxidation Assay	7 μM[2]	Antioxidant Activity
PC-3 (Prostate Cancer)	Not specified	< 2 μM[6][7]	Cancer
LNCaP (Prostate Cancer)	Not specified	< 2 μM[6][7]	Cancer
DU-145 (Prostate Cancer)	Not specified	< 2 μM[6][7]	Cancer
A2780 (Ovarian Cancer)	Growth Inhibition	2-3 μM (72h)[8]	Cancer
SKOV3 (Ovarian Cancer)	Growth Inhibition	2-3 μM (72h)[8]	Cancer
Purified 20S Proteasome	Chymotrypsin-like Activity	2.5 μM[9]	Proteasome Inhibition
Peroxiredoxin 1	Peroxidase Activity	0.29 μM[3]	Enzyme Inhibition
Topoisomerase II	Enzyme Activity	7.41 μM[3]	Enzyme Inhibition

Table 3: In Vivo Dosage and Administration of Celastrol



Animal Model	Dosage Range	Common Dose	Administration Route	Research Area
Mice	1-4 mg/kg[10]	1 mg/kg[10]	Intraperitoneal (i.p.), Oral (P.O.), Subcutaneous (s.c.)[10]	Memory Impairment[10]
Nude Mice (C4- 2B tumors)	3.0 mg/kg (daily) [9]	3.0 mg/kg[9]	Intraperitoneal (i.p.)[9]	Cancer
Nude Mice (A2780 xenografts)	Not specified	Not specified	Not specified	Ovarian Cancer[8]
Diet-Induced Obesity Mice	100 μg/kg/day (8 weeks)	100 μg/kg/day	Intraperitoneal (i.p.)[11]	Metabolic Disease[11]

Key Signaling Pathways

Celastrol is known to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation. One of the most well-documented targets is the NF-kB pathway.



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Caption: Celastrol inhibits the NF-kB signaling pathway.

Experimental Protocols

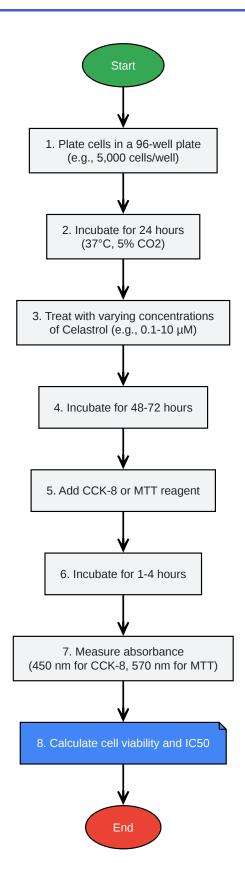
The following are detailed protocols for common experiments involving Celastrol.



In Vitro Cell Proliferation Assay (CCK-8/MTT)

This protocol outlines the steps to assess the effect of Celastrol on the proliferation of cancer cells.





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Caption: Workflow for in vitro cell proliferation assay.



Methodology:

- Cell Seeding: Seed cells (e.g., A2780, SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Stock Solution Preparation: Prepare a 10 mM stock solution of Celastrol in DMSO. Further dilute in culture medium to create working solutions. Ensure the final DMSO concentration in the culture wells is less than 0.1%.
- Treatment: Replace the medium with fresh medium containing various concentrations of Celastrol (e.g., a serial dilution from 0.1 μM to 10 μM). Include a vehicle control (DMSO only).
- Incubation: Incubate the plates for 48 to 72 hours.
- Viability Assessment (CCK-8): Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying Celastrol-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Methodology:

- Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Celastrol for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.



- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
- Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Celastrol in a mouse xenograft model.[8][12]

Methodology:

- Animal Model: Use immunodeficient mice (e.g., nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A2780 cells) into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group and a treatment group.
- Treatment Administration: Administer Celastrol to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1-3 mg/kg daily). The control group should receive the vehicle solution.[9][10]
- Monitoring: Monitor tumor size (using calipers) and body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
- Analysis: Compare the tumor volume and weight between the control and treatment groups to assess the anti-tumor effect of Celastrol.

Important Considerations



- Solubility and Bioavailability: Celastrol has poor water solubility.[10] For in vivo studies, appropriate vehicle formulation is crucial. Nanotechnology-based formulations are being explored to improve bioavailability.[6][7][13]
- Toxicity: While showing promise, Celastrol has a narrow therapeutic window and can exhibit side effects.[10][13] Careful dose-response studies are necessary to determine the optimal therapeutic concentration with minimal toxicity.
- Mechanism of Action: Celastrol has pleiotropic effects, acting on multiple cellular targets.[14]
 Its anti-inflammatory, antioxidant, and anti-proliferative properties are well-documented.[14]

By following these guidelines and protocols, researchers can effectively utilize high-purity Celastrol to investigate its therapeutic potential in various disease models.

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